2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features both chlorinated benzene and thiophene moieties
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, depending on the specific functional groups present in the molecule . For instance, some thiophene derivatives are known to block voltage-gated sodium channels, which can lead to their use as anesthetics .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . For example, some thiophene derivatives have been found to inhibit the synthesis of certain proteins, thereby exerting an antimicrobial effect .
Result of Action
Based on the known activities of thiophene derivatives, it can be inferred that this compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(thiophen-3-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials, such as organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the thiophene moiety, making it less versatile in certain applications.
Thiophene-2-sulfonamide: Lacks the chlorinated benzene ring, which may reduce its effectiveness in some chemical reactions.
Uniqueness
The combination of a chlorinated benzene ring and a thiophene moiety in 2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide makes it unique.
Properties
IUPAC Name |
2,5-dichloro-N-(2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO2S2/c13-10-1-2-11(14)12(7-10)19(16,17)15-5-3-9-4-6-18-8-9/h1-2,4,6-8,15H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKZBZYCYSGCTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CSC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.